

# Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **3-(4-Methylphenoxy)piperidine**. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic values for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, alongside a plausible synthetic protocol and characterization workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

## Chemical Identity

To facilitate unambiguous identification and literature searching, the following chemical identifiers are provided for **3-(4-Methylphenoxy)piperidine** and its hydrochloride salt.

| Identifier        | 3-(4-Methylphenoxy)piperidine   | 3-(4-Methylphenoxy)piperidine Hydrochloride  |
|-------------------|---|--|
| PubChem CID       | 21428718  | 118993417[1]   |
| CAS Number        | Not available   | 1286273-46-8[1]  |
| Molecular Formula | C <sub>12</sub> H <sub>17</sub> NO  | C <sub>12</sub> H <sub>18</sub> ClNO[1]  |
| Molecular Weight  | 191.27 g/mol  | 227.73 g/mol [1]   |
| InChI             | InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H[1] |
| SMILES            | CC1=CC=C(C=C1)OC2CCCN<br>C2   | CC1=CC=C(C=C1)OC2CCCN<br>C2.Cl[1]  |

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(4-Methylphenoxy)piperidine**. These values are estimated based on the chemical structure and typical values for similar functional groups and should be used as a reference for experimental verification.

### Table 2.1: Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                         |
|----------------------------------|--------------|-------------|------------------------------------|
| ~ 7.08                           | d            | 2H          | Ar-H (ortho to -OCH <sub>3</sub> ) |
| ~ 6.85                           | d            | 2H          | Ar-H (meta to -OCH <sub>3</sub> )  |
| ~ 4.40 - 4.50                    | m            | 1H          | O-CH (piperidine)                  |
| ~ 3.10 - 3.20                    | m            | 1H          | N-CH (piperidine, axial)           |
| ~ 2.70 - 2.80                    | m            | 1H          | N-CH (piperidine, equatorial)      |
| ~ 2.55 - 2.65                    | m            | 2H          | N-CH <sub>2</sub> (piperidine)     |
| ~ 2.29                           | s            | 3H          | Ar-CH <sub>3</sub>                 |
| ~ 1.90 - 2.10                    | m            | 1H          | NH                                 |
| ~ 1.80 - 1.95                    | m            | 2H          | CH <sub>2</sub> (piperidine)       |
| ~ 1.55 - 1.70                    | m            | 2H          | CH <sub>2</sub> (piperidine)       |

**Table 2.2: Predicted <sup>13</sup>C NMR Data**Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

| Chemical Shift ( $\delta$ , ppm) | Assignment                          |
|----------------------------------|-------------------------------------|
| ~ 155.0                          | Ar-C (para to -CH <sub>3</sub> )    |
| ~ 130.0                          | Ar-C (ipso to -CH <sub>3</sub> )    |
| ~ 129.5                          | Ar-CH (meta to -OCH <sub>3</sub> )  |
| ~ 116.5                          | Ar-CH (ortho to -OCH <sub>3</sub> ) |
| ~ 75.0                           | O-CH (piperidine)                   |
| ~ 52.0                           | N-CH <sub>2</sub> (piperidine)      |
| ~ 46.0                           | N-CH <sub>2</sub> (piperidine)      |
| ~ 31.0                           | CH <sub>2</sub> (piperidine)        |
| ~ 24.0                           | CH <sub>2</sub> (piperidine)        |
| ~ 20.5                           | Ar-CH <sub>3</sub>                  |

**Table 2.3: Predicted Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment            |
|--------------------------------|---------------|-----------------------|
| 3300 - 3400                    | Medium, Broad | N-H stretch           |
| 3000 - 3100                    | Medium        | Aromatic C-H stretch  |
| 2850 - 2960                    | Strong        | Aliphatic C-H stretch |
| 1610, 1510                     | Strong        | Aromatic C=C stretch  |
| 1230 - 1270                    | Strong        | Aryl-O stretch        |
| 1100 - 1150                    | Strong        | C-N stretch           |

**Table 2.4: Predicted Mass Spectrometry (MS) Data**

Ionization Mode: Electrospray Ionization (ESI+)

| m/z      | Ion            |
|----------|----------------|
| 192.1383 | $[M+H]^+$      |
| 214.1202 | $[M+Na]^+$     |
| 174.1283 | $[M+H-H_2O]^+$ |

## Proposed Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis and characterization of **3-(4-Methylphenoxy)piperidine**, based on general synthetic methodologies for similar compounds.

### Synthesis: Williamson Ether Synthesis

This synthesis involves the reaction of a piperidinol with p-cresol.

Materials:

- 3-Hydroxypiperidine
- p-Cresol
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous  $\text{NaHCO}_3$  and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-(4-Methylphenoxy)piperidine**.

## Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will be recorded on a 400 MHz spectrometer using  $\text{CDCl}_3$  as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

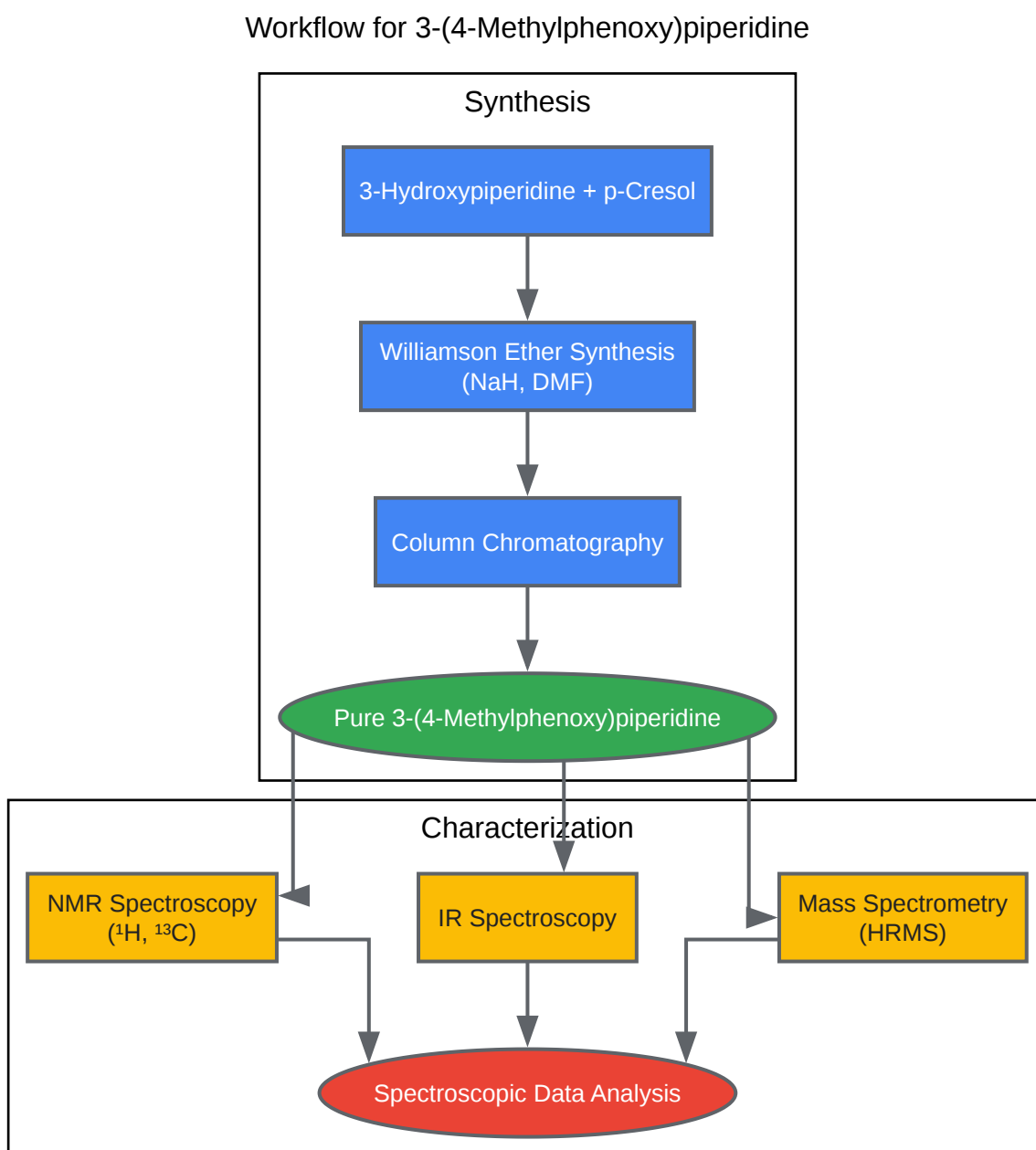
- IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):

- High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass spectrometer to confirm the elemental composition.

## Workflow and Logical Relationships

The following diagram illustrates the proposed workflow for the synthesis and characterization of **3-(4-Methylphenoxy)piperidine**.



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Caption: Synthesis and Characterization Workflow.

## Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties of **3-(4-Methylphenoxy)piperidine**, along with a robust protocol for its synthesis and characterization. While experimental data remains elusive in the public domain, the information presented herein offers a valuable starting point for researchers. The provided workflows and predicted data are intended to streamline future experimental work and contribute to the broader understanding and application of this and related compounds in medicinal chemistry and drug development.

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## References

- 1. 3-(p-Tolyloxy)piperidine hydrochloride | C<sub>12</sub>H<sub>18</sub>ClNO | CID 118993417 - PubChem [pubchem.ncbi.nlm.nih.gov]
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